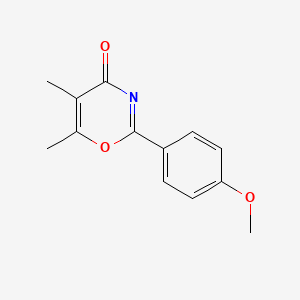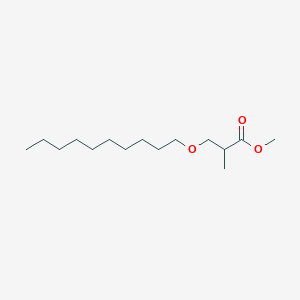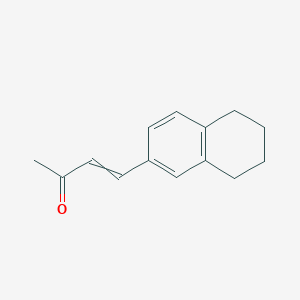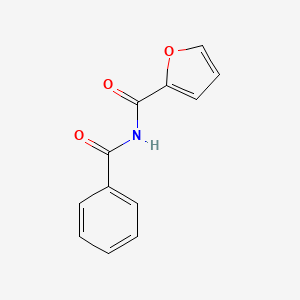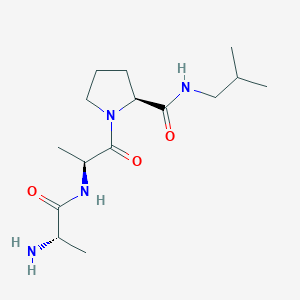
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The final step involves deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, with each amino acid being added sequentially. SPPS is advantageous due to its scalability and ability to produce high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could produce reduced peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in biological processes and potential therapeutic applications.
Medicine: Explored for its potential as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-alanyl-N-(1-oxohexyl)-L-glutamyl-L-alaninamide
- L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-glutaminamide
Uniqueness
L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is unique due to its specific amino acid sequence and structural properties. This uniqueness may confer distinct biological activities and applications compared to other similar compounds.
Properties
CAS No. |
90067-91-7 |
|---|---|
Molecular Formula |
C15H28N4O3 |
Molecular Weight |
312.41 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H28N4O3/c1-9(2)8-17-14(21)12-6-5-7-19(12)15(22)11(4)18-13(20)10(3)16/h9-12H,5-8,16H2,1-4H3,(H,17,21)(H,18,20)/t10-,11-,12-/m0/s1 |
InChI Key |
UTYIYDHCGAIGSN-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(C)C)N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)
oxophosphanium](/img/structure/B14381320.png)
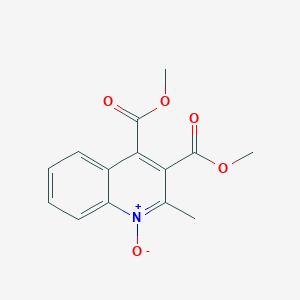
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
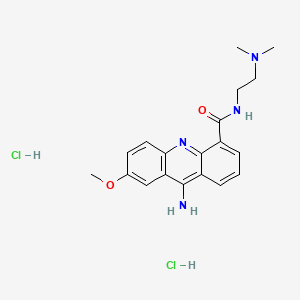
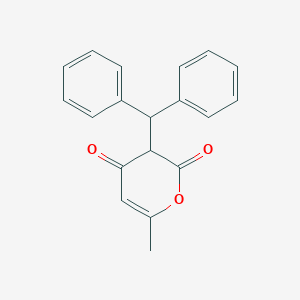
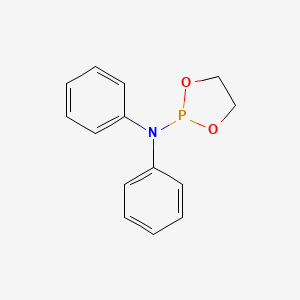
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
